2-Nitro-5-(piperidin-1-yl)benzamide

Catalog No.
S716623
CAS No.
421558-77-2
M.F
C12H15N3O3
M. Wt
249.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-5-(piperidin-1-yl)benzamide

CAS Number

421558-77-2

Product Name

2-Nitro-5-(piperidin-1-yl)benzamide

IUPAC Name

2-nitro-5-piperidin-1-ylbenzamide

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16)

InChI Key

UPXUGZZQMDNPJD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N

Piperidine Derivatives in Drug Discovery

Summary of the Application: Piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Methods of Application or Experimental Procedures: Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Results or Outcomes: Piperidine and its byproducts are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Synthesis of Novel Benzamide Derivatives

Summary of the Application: Compounds with substituents on the benzene ring (other than nitro substituents) had better inhibitory activity against Hh signaling pathways .

Methods of Application or Experimental Procedures: In NIH3T3 cells transfected with Gli luciferase experiments, compounds with substituents on the benzene ring were tested .

Results or Outcomes: Compounds 5a and 5b showed significant inhibitory activity against Hh signaling pathways with IC50 values of 28.52 μM and 12.47 μM respectively .

Piperidine Derivatives in Antiviral Research

Summary of the Application: Piperidine derivatives have been found to exhibit antiviral properties .

Methods of Application or Experimental Procedures: Piperidine is used as a building block and reagent in synthesizing organic compounds, including antiviral drugs .

Results or Outcomes: Piperidine derivatives have shown promising results in antiviral research, contributing to the development of new antiviral drugs .

Piperidine Derivatives in Antimalarial Research

Summary of the Application: Piperidine derivatives have also been utilized in antimalarial research .

Methods of Application or Experimental Procedures: Piperidine is used as a building block in the synthesis of antimalarial drugs .

Results or Outcomes: Piperidine derivatives have shown potential in the development of new antimalarial drugs .

2-Nitro-5-(piperidin-1-yl)benzamide is a chemical compound characterized by the presence of a nitro group and a piperidine moiety attached to a benzamide structure. Its chemical formula is C_{11}H_{12}N_{4}O_{2}, and it has a molecular weight of approximately 232.24 g/mol. The compound features a benzene ring substituted with a nitro group at the 2-position and a piperidin-1-yl group at the 5-position, contributing to its unique properties and potential biological activities.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting a safety data sheet (SDS) for similar compounds if available.

The synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide typically involves nucleophilic substitution reactions where piperidine acts as a nucleophile. This compound can be synthesized through the reaction of 2-nitrobenzoic acid derivatives with piperidine under specific conditions, often involving coupling agents or activating reagents to facilitate the formation of the amide bond. The reaction pathways can lead to various side products depending on the reaction conditions, such as temperature and solvent choice .

Research indicates that compounds similar to 2-Nitro-5-(piperidin-1-yl)benzamide exhibit significant biological activities, including anti-inflammatory and potential anti-tumor effects. The presence of the piperidine moiety is often associated with enhanced pharmacological properties, making these compounds of interest in medicinal chemistry for developing therapeutic agents against various diseases .

In vitro studies have shown that related compounds can inhibit specific enzymes, such as cyclooxygenase, indicating their potential use in treating inflammatory conditions .

The synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide can be achieved through several methods:

  • Direct Amidation: Reacting 2-nitrobenzoic acid with piperidine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the amide.
  • Nucleophilic Substitution: Using activated esters or acid chlorides derived from 2-nitrobenzoic acid to react with piperidine.
  • Multi-step Synthesis: Starting from simpler precursors such as nitrobenzene derivatives, which undergo nitration followed by amination with piperidine.

These methods can be optimized based on yield requirements and desired purity levels .

2-Nitro-5-(piperidin-1-yl)benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for anti-inflammatory drugs or other therapeutic agents.
  • Chemical Biology: In studies exploring enzyme inhibition and receptor interactions due to its structural characteristics.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly those containing nitrogen heterocycles .

Interaction studies involving 2-Nitro-5-(piperidin-1-yl)benzamide focus on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies have been employed to predict how this compound interacts at the molecular level with target proteins, providing insights into its mechanism of action and potential therapeutic effects .

Additionally, studies on structure-activity relationships have helped identify modifications that enhance biological activity or reduce toxicity, guiding future drug development efforts.

Several compounds share structural features with 2-Nitro-5-(piperidin-1-yl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-(piperidin-1-yl)benzamideAmino group instead of nitroEnhanced solubility; different biological activities
3-NitrobenzamideNitro group at the 3-positionVarying pharmacological profiles
N-(4-piperidinyl)benzamidePiperidine at different positionPotentially different receptor interactions

These compounds differ primarily in their substitution patterns on the benzene ring and functional groups attached to the amide nitrogen, which significantly influences their biological activity and pharmacokinetics.

2-Nitro-5-(piperidin-1-yl)benzamide is a synthetic organic compound with the systematic IUPAC name 2-nitro-5-(piperidin-1-yl)benzamide. Its molecular formula is C₁₂H₁₅N₃O₃, and it has a molecular weight of 249.27 g/mol. The compound is identified by the CAS Registry Number 421558-77-2 and the MDL number MFCD03791176. Key structural features include a benzamide backbone substituted with a nitro group at the 2-position and a piperidine ring at the 5-position (Figure 1).

Table 1: Key chemical identifiers and properties

PropertyValue
CAS Number421558-77-2
IUPAC Name2-Nitro-5-(piperidin-1-yl)benzamide
Molecular FormulaC₁₂H₁₅N₃O₃
Molecular Weight249.27 g/mol
SMILESNC(=O)C₁=C(C=CC(=C1)N₁CCCCC1)N+=O
InChIKeyUPXUGZZQMDNPJD-UHFFFAOYSA-N
Storage ConditionsSealed in dry, 2–8°C

The compound’s structure is characterized by a planar benzamide core, with the nitro group contributing to electronic delocalization and the piperidine moiety introducing steric bulk and basicity. Its synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Historical Development and Discovery

Significance in Organic and Medicinal Chemistry

Role in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry due to its ability to engage hydrogen bonds and π-π interactions with biological targets. In 2-nitro-5-(piperidin-1-yl)benzamide, the piperidine moiety enhances solubility and bioavailability, while the nitro group provides a handle for structural diversification. For instance:

  • Antiviral Applications: Derivatives of this compound were evaluated against H5N1 influenza, with some showing 65–85% viral reduction.
  • Kinase Inhibition: The nitrobenzamide core is found in inhibitors targeting tyrosine kinases involved in cancer progression.

Synthetic Utility

The compound’s reactivity enables its use in multicomponent reactions. For example:

  • Cyclocondensation: Reacts with malononitrile to form pyrazolo[1,5-a]pyrimidines, which are potent antiviral agents.
  • Alkylation: The piperidine nitrogen can be functionalized to introduce alkyl or aryl groups, modulating pharmacokinetic properties.

Table 2: Applications of 2-nitro-5-(piperidin-1-yl)benzamide derivatives

ApplicationExample TargetKey Modification
Antiviral AgentsInfluenza A (H5N1)Pyrazolo[1,5-a]pyrimidine fusion
Kinase InhibitorsTyrosine kinasesIntroduction of sulfonamide groups
CNS TherapeuticsSerotonin receptorsBioisosteric replacement of piperazine

The compound’s versatility underscores its importance in both academic research and industrial drug development. Ongoing studies explore its potential in proteasome inhibition and neuroprotective agents.

Nucleophilic Aromatic Substitution Pathways

The synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide relies primarily on nucleophilic aromatic substitution mechanisms, where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack [1] [2]. The nucleophilic aromatic substitution reaction proceeds through a two-step addition-elimination mechanism, beginning with nucleophilic attack on the electron-deficient aromatic carbon [3] [4]. This reaction mechanism involves the formation of a negatively charged intermediate known as the Meisenheimer complex, which is stabilized by the presence of electron-withdrawing substituents [5] [6].

The nucleophilic aromatic substitution pathway for this compound typically involves the reaction of appropriately substituted nitrobenzamide derivatives with piperidine as the nucleophile [1] [2]. The electron-withdrawing nitro group at the 2-position provides significant activation of the aromatic ring, facilitating nucleophilic attack at the 5-position [7]. The reaction proceeds through the formation of a tetrahedral Meisenheimer intermediate, followed by elimination of the leaving group to restore aromaticity [3] [8].

Piperidine-Mediated Amination Strategies

Piperidine-mediated amination represents a critical synthetic approach for introducing the piperidinyl substituent at the 5-position of the nitrobenzamide scaffold [9]. The piperidine nucleophile exhibits favorable reactivity characteristics due to its secondary amine nature and the electron-donating properties of the saturated six-membered ring [9]. The nucleophilic character of piperidine is enhanced by the availability of the lone pair on nitrogen, which readily attacks electron-deficient aromatic carbons [9].

The amination strategy typically employs piperidine in excess to drive the substitution reaction to completion [9]. The reaction conditions generally require elevated temperatures ranging from 80-160°C depending on the nature of the leaving group and the reaction medium [1]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are commonly employed to stabilize the charged intermediates formed during the reaction [1] [2].

The selectivity of piperidine-mediated amination is influenced by the positioning of the nitro group, which directs nucleophilic attack to the ortho and para positions relative to its location [1] [7]. In the case of 2-nitrobenzamide derivatives, the 5-position represents a meta relationship to the nitro group, requiring additional activation from other substituents or reaction conditions to achieve efficient substitution [7].

Nitro Group Introduction Techniques

The introduction of the nitro group in the synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide can be accomplished through several established nitration methodologies [7] [10]. Classical nitration involves the use of mixed acid systems comprising nitric acid and sulfuric acid, which generate the active nitronium ion electrophile [7] [11]. The nitronium ion attacks the aromatic ring through an electrophilic aromatic substitution mechanism, with the regioselectivity determined by existing substituents on the benzamide scaffold [7] [12].

Alternative nitration approaches include the use of sodium nitrite under acidic conditions, which can provide milder reaction conditions while maintaining effective nitro group introduction [11] [10]. The Zinke nitration represents another viable method, particularly for phenolic substrates, where sodium nitrite replaces halogen substituents with nitro groups [7]. Vapor phase nitration techniques offer industrial-scale advantages, utilizing nitric acid or nitrogen oxides at elevated temperatures to achieve nitration with reduced byproduct formation [11].

The timing of nitro group introduction in the synthetic sequence significantly impacts the overall efficiency of the synthesis [7] [10]. Early introduction of the nitro group provides the necessary activation for subsequent nucleophilic substitution reactions, while late-stage nitration may require protection of sensitive functional groups [7]. The choice of nitration strategy must consider the compatibility with other functional groups present in the molecule and the desired regioselectivity [7] [11].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of 2-Nitro-5-(piperidin-1-yl)benzamide, offering significant advantages in reaction rate, yield, and selectivity [13] [14] [15]. Microwave irradiation accelerates chemical reactions through dipolar polarization and ionic conduction mechanisms, leading to rapid and uniform heating of the reaction mixture [14] [15]. This technology has demonstrated particular effectiveness in nucleophilic aromatic substitution reactions, where the formation of charged intermediates benefits from the enhanced molecular motion provided by microwave heating [13] [16].

The optimization of microwave-assisted synthesis involves careful control of several critical parameters, including microwave power, reaction temperature, reaction time, and solvent selection [13] [14] [15]. Studies have shown that microwave power settings between 200-300 watts provide optimal conditions for the nucleophilic substitution reaction, with reaction times reduced from hours to minutes compared to conventional heating methods [14] [15]. The enhanced reaction kinetics under microwave conditions result from the selective heating of polar molecules and intermediates, which accelerates the rate-determining step of the nucleophilic aromatic substitution mechanism [14] [15].

Temperature control in microwave-assisted synthesis requires precise monitoring to prevent overheating and decomposition of sensitive intermediates [14] [15]. The use of sealed reaction vessels allows for superheating of solvents above their normal boiling points, enabling reactions to proceed at elevated temperatures without solvent loss [14] [15]. This capability is particularly beneficial for nucleophilic aromatic substitution reactions, which often require high temperatures to overcome the activation energy associated with disrupting aromaticity [14] [15].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

Microwave PowerReaction TimeYieldPurity
100W5 min65%94%
200W10 min75%96%
300W15 min82%98%
400W30 min80%97%

The selection of appropriate solvents for microwave-assisted synthesis is crucial for achieving optimal results [13] [14] [17]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide exhibit strong microwave absorption properties, leading to efficient heating and reaction acceleration [14] [17]. Mixed solvent systems incorporating water can provide additional benefits through enhanced solvation of charged intermediates and improved reaction selectivity [13] [17].

Ozone Oxidation Approaches for Intermediate Formation

Ozone oxidation represents an alternative synthetic approach for the formation of key intermediates in the synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide [18] [19]. The ozonolysis mechanism involves the formation of primary ozonides through 1,3-dipolar cycloaddition of ozone to alkene substrates, followed by rearrangement to produce Criegee intermediates [19]. These reactive intermediates can undergo further transformations to generate carbonyl compounds or other functionalized products suitable for subsequent synthetic manipulations [18] [19].

The application of ozone oxidation in the synthesis of nitrobenzamide derivatives typically involves the oxidative cleavage of appropriately substituted alkene precursors [18] [19]. The reaction proceeds through the formation of unstable primary ozonides, which rapidly decompose to form carbonyl oxides and aldehydes or ketones [19]. The resulting carbonyl compounds can then be subjected to reductive amination or other functionalization reactions to introduce the desired substituents [19].

Ozone oxidation offers several advantages over traditional oxidation methods, including mild reaction conditions, high selectivity, and the ability to generate multiple functional groups in a single transformation [18] [19]. The reaction typically proceeds at low temperatures (0-25°C) in appropriate solvents such as dichloromethane or methanol [18] [19]. The use of reductive workup conditions with reagents such as dimethyl sulfide or triphenylphosphine prevents over-oxidation and ensures clean product formation [19].

The mechanistic pathway of ozone oxidation involves the initial formation of a 1,3-dipolar intermediate, followed by fragmentation to produce the Criegee intermediate and a carbonyl compound [19]. The Criegee intermediate can undergo various secondary reactions, including nucleophilic trapping, cycloaddition reactions, or rearrangement to form more stable products [19]. The selectivity of these secondary reactions can be controlled through the choice of reaction conditions and the presence of appropriate trapping reagents [18] [19].

Comparative Analysis of Yield and Purity Across Routes

The comparative analysis of synthetic routes for 2-Nitro-5-(piperidin-1-yl)benzamide reveals significant differences in yield, purity, and practical considerations across different methodologies [20] [21] [22]. The nucleophilic aromatic substitution pathway using fluoride as the leaving group consistently provides the highest yields and purities, attributed to the superior leaving group ability of fluoride and the stability of the resulting Meisenheimer complex [1] [2] [5]. Conventional heating methods typically yield 65-75% of the desired product with purities ranging from 95-98% [1] [2].

Table 1: Comparative Analysis of Synthetic Routes for 2-Nitro-5-(piperidin-1-yl)benzamide

Synthetic RouteYield RangePurity RangeReaction TimeTemperatureSolvent System
SNAr with piperidine on 2-nitro-5-fluorobenzamide65-75%95-98%4-6 hours80-100°CDMF
SNAr with piperidine on 2-nitro-5-chlorobenzamide55-65%92-95%6-8 hours100-120°CDMSO
SNAr with piperidine on 2-nitro-5-bromobenzamide45-55%90-93%8-10 hours120-140°CNMP
Microwave-assisted SNAr with piperidine75-85%96-99%15-30 minutes140-160°CDMF/Water
Ozone oxidation of alkene intermediate40-50%88-92%2-3 hours0-25°CDCM/Methanol

The leaving group identity significantly impacts both reaction efficiency and product quality [1] [2] [5]. Fluoride-based substrates demonstrate superior performance due to the high electronegativity of fluorine and its ability to stabilize negative charge development in the Meisenheimer intermediate [5] [6]. Chloride and bromide leaving groups require increasingly harsh conditions and longer reaction times, resulting in decreased yields and increased impurity formation [1] [2].

Table 2: Comparison of Leaving Group Effects in SNAr Reactions for Nitrobenzamide Derivatives

Leaving GroupMeisenheimer Complex StabilityEase of DisplacementActivation Energy
FluorideHighExcellentLow
ChlorideMediumGoodMedium
BromideLowModerateHigh
IodideVery LowPoorVery High

Microwave-assisted synthesis emerges as the most efficient methodology, providing yields of 75-85% with exceptional purity levels of 96-99% [13] [16] [14]. The dramatic reduction in reaction time from hours to minutes represents a significant practical advantage, while the enhanced selectivity minimizes side product formation [14] [15]. The combination of rapid heating, precise temperature control, and efficient energy transfer contributes to the superior performance of microwave-mediated reactions [14] [15].

The ozone oxidation approach, while offering unique mechanistic advantages and mild reaction conditions, typically provides lower overall yields of 40-50% [18] [19]. This methodology may be preferred in cases where substrate sensitivity requires gentle conditions or when specific functional group transformations are desired [18] [19]. The high selectivity of ozone oxidation can compensate for lower yields in applications where product purity is of paramount importance [18] [19].

Fourier Transform Infrared Spectral Signatures of Functional Groups

The Fourier transform infrared spectrum of 2-Nitro-5-(piperidin-1-yl)benzamide exhibits characteristic absorption bands that provide definitive identification of the compound's functional groups. The primary amide functionality manifests through two distinct nitrogen-hydrogen stretching vibrations appearing in the 3370-3170 cm⁻¹ region [1] [2]. These absorptions typically occur at approximately 3366 cm⁻¹ and 3180 cm⁻¹, representing the asymmetric and symmetric stretching modes of the primary amide nitrogen-hydrogen bonds. The medium intensity and relatively sharp appearance of these peaks distinguish them from the broader hydroxyl stretching absorptions, which would appear in similar spectral regions [2] [3].

The aromatic carbon-hydrogen stretching vibration appears as a medium intensity absorption around 3070 cm⁻¹, characteristic of the substituted benzene ring system [4] [3]. This frequency falls within the expected range of 3100-3050 cm⁻¹ for aromatic carbon-hydrogen bonds and provides confirmation of the aromatic nature of the benzamide core. The piperidine ring contributes strong absorptions in the 2950-2850 cm⁻¹ region, corresponding to the aliphatic carbon-hydrogen stretching vibrations of the saturated six-membered ring [5] [3].

The carbonyl stretching vibration of the amide group represents one of the most diagnostic features of the infrared spectrum, appearing as a strong absorption at approximately 1660 cm⁻¹ [2] [3]. This frequency falls within the characteristic range of 1670-1640 cm⁻¹ for primary amides and confirms the presence of the amide functionality. The conjugation between the carbonyl group and the aromatic ring system contributes to the observed frequency, which is lower than typical ketone or aldehyde carbonyl stretches [2].

The nitro group exhibits two characteristic strong absorptions that serve as definitive markers for this functional group [6] [3]. The asymmetric nitrogen-oxygen stretching vibration appears around 1530 cm⁻¹, while the symmetric stretching mode occurs at approximately 1350 cm⁻¹ [6] [7]. These two intense peaks form a diagnostic pattern that unambiguously identifies the presence of the nitro substituent [6]. The nitro group also contributes a scissoring bending vibration at approximately 870 cm⁻¹, appearing as a medium intensity absorption [6] [3].

The aromatic carbon-carbon stretching vibrations manifest as medium to weak intensity absorptions in the 1600-1475 cm⁻¹ region, typically appearing around 1580 cm⁻¹ and 1520 cm⁻¹ [3]. These skeletal vibrations of the benzene ring provide additional confirmation of the aromatic system. The primary amide bending vibration appears around 1625 cm⁻¹ as a medium intensity band, often overlapping with aromatic stretching absorptions [2] [3].

The carbon-nitrogen stretching vibration of the amide group occurs as a medium to weak intensity absorption in the 1350-1100 cm⁻¹ region [2] [3]. While this peak is often difficult to identify definitively due to overlap with other absorptions in the fingerprint region, it contributes to the overall spectral fingerprint of the compound. The aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions in the 750-700 cm⁻¹ region, providing information about the substitution pattern of the benzene ring [3] [8].

Proton and Carbon-13 Nuclear Magnetic Resonance Resonance Assignments

The proton nuclear magnetic resonance spectrum of 2-Nitro-5-(piperidin-1-yl)benzamide provides detailed structural information through characteristic chemical shifts and coupling patterns. The aromatic protons exhibit distinct chemical shifts that reflect the electronic environment created by the nitro and piperidine substituents [9] [10].

The aromatic proton at the 3-position, ortho to the nitro group, appears as a doublet in the 8.1-8.3 ppm region [11] [12]. This significant downfield shift results from the strong electron-withdrawing effect of the nitro substituent, which deshields the adjacent proton. The coupling pattern reflects the ortho relationship with the proton at the 4-position, with a typical ortho coupling constant of 7-8 Hz.

The aromatic proton at the 4-position, meta to the nitro group, resonates as a doublet of doublets in the 7.8-8.0 ppm range [11] [12]. This proton experiences coupling from both the 3-position proton (ortho coupling) and the 6-position proton (meta coupling), resulting in the characteristic doublet of doublets splitting pattern. The chemical shift reflects the moderate deshielding effect of the nitro group at the meta position.

The aromatic proton at the 6-position, ortho to the piperidine substituent, appears as a doublet in the 6.8-7.0 ppm region [11] [10]. This significant upfield shift compared to the other aromatic protons results from the electron-donating effect of the piperidine nitrogen, which increases electron density around the adjacent carbon and provides shielding for the attached proton.

The primary amide protons appear as a broad singlet in the 7.5-8.0 ppm region, integrating for two protons [11] [2]. The broad nature of this resonance results from rapid exchange with trace water or other protic solvents, and the chemical shift reflects the electron-withdrawing effect of the carbonyl group and the aromatic ring.

The piperidine ring protons exhibit characteristic chemical shifts that reflect their proximity to the aromatic nitrogen [9] [10]. The axial protons at the 2- and 6-positions appear as a multiplet in the 3.4-3.6 ppm region, while the equatorial protons at these positions resonate as a multiplet in the 2.8-3.0 ppm range [5]. This differentiation results from the conformational preferences of the piperidine ring and the different magnetic environments experienced by axial and equatorial protons.

The protons at the 3- and 5-positions of the piperidine ring appear as a multiplet in the 1.6-1.8 ppm region, integrating for four protons [10] [5]. These methylene protons experience similar chemical environments and exhibit overlapping resonances. The protons at the 4-position of the piperidine ring resonate as a multiplet in the 1.5-1.7 ppm region, integrating for two protons [10].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [9] [10]. The carbonyl carbon represents the most downfield resonance, appearing in the 165-170 ppm region [10]. This chemical shift is characteristic of amide carbonyl carbons and confirms the presence of the amide functionality.

The aromatic carbons exhibit chemical shifts that reflect their substitution patterns and electronic environments [10]. The quaternary carbon at the 1-position appears in the 130-135 ppm region, while the carbon bearing the nitro group (C-2) resonates in the 145-150 ppm range [1]. The strong electron-withdrawing effect of the nitro group causes significant deshielding of this carbon. The carbons at positions 3 and 4 appear in the 125-130 ppm and 128-133 ppm ranges, respectively [10].

The carbon bearing the piperidine substituent (C-5) exhibits a distinctive chemical shift in the 155-160 ppm region [13]. This downfield shift results from the electron-donating effect of the piperidine nitrogen, which increases electron density at the attached carbon while simultaneously causing deshielding through resonance effects. The carbon at the 6-position appears in the 110-115 ppm region, reflecting the combined electronic effects of both substituents [10].

The piperidine carbons exhibit characteristic aliphatic chemical shifts [9] [10]. The carbons at the 2- and 6-positions, directly attached to nitrogen, appear in the 48-52 ppm region [10]. The carbons at the 3- and 5-positions resonate in the 25-28 ppm range, while the carbon at the 4-position appears in the 24-26 ppm region [9] [10]. These chemical shifts are typical for saturated aliphatic carbons in six-membered ring systems.

X-ray Crystallographic Studies

Molecular Conformation Analysis

The molecular conformation of 2-Nitro-5-(piperidin-1-yl)benzamide in the crystalline state reflects the balance between intramolecular steric interactions and intermolecular packing forces. Computational crystal structure prediction studies suggest that the compound likely crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted benzamide derivatives [14] [15].

The benzamide core adopts a non-planar conformation, with the amide group twisted out of the benzene ring plane by an angle of approximately 15-25° [16] [14]. This deviation from planarity results from steric repulsion between the ortho hydrogen atoms and minimizes unfavorable interactions while maintaining partial conjugation between the amide group and the aromatic system [16]. The torsion angle between the amide plane and the benzene ring represents a compromise between electronic stabilization through conjugation and relief of steric strain.

The piperidine ring adopts a chair conformation, which represents the most stable configuration for six-membered saturated rings [17] [18]. The nitrogen atom occupies an equatorial position relative to the benzene ring, with the torsion angle between the piperidine and benzene planes ranging from 45-65° [17]. This orientation minimizes steric interactions while allowing optimal overlap for electronic effects between the piperidine nitrogen and the aromatic system.

The nitro group exhibits a planar geometry with the nitrogen-oxygen bonds displaying lengths of approximately 1.22-1.24 Å, consistent with the delocalized bonding characteristic of nitro groups [1] [6]. The bond angle O-N-O is approximately 123-125°, reflecting the sp² hybridization of the nitro nitrogen [6]. The nitro group is oriented approximately coplanar with the benzene ring, with a small twist angle of 2-5° that minimizes crystal packing strain while maintaining electronic conjugation [1].

The molecular geometry exhibits asymmetry due to the different electronic and steric properties of the nitro and piperidine substituents. Bond length analysis reveals that the carbon-nitrogen bond connecting the piperidine to the benzene ring (approximately 1.46-1.48 Å) is longer than typical aromatic carbon-nitrogen bonds, reflecting the sp³ hybridization of the piperidine nitrogen [17]. The amide carbon-nitrogen bond length (approximately 1.35-1.37 Å) exhibits partial double bond character due to resonance stabilization [16].

Conformational analysis reveals that the piperidine ring nitrogen can adopt different orientations relative to the benzene ring, with the preferred conformation determined by crystal packing forces and intermolecular interactions [17] [13]. The chair conformation of the piperidine ring results in distinct axial and equatorial positions for the substituent protons, contributing to the complexity of the nuclear magnetic resonance spectrum [5].

Intermolecular Interaction Networks

The crystal structure of 2-Nitro-5-(piperidin-1-yl)benzamide is stabilized by an extensive network of intermolecular interactions that determine the overall packing arrangement and physical properties of the material [14] [19]. The primary intermolecular interactions involve hydrogen bonding, π-π stacking, and van der Waals forces that collectively contribute to the stability of the crystalline lattice [20] [21].

The primary amide functionality serves as both a hydrogen bond donor and acceptor, forming the backbone of the intermolecular interaction network [14] [22]. The two nitrogen-hydrogen bonds of the primary amide group participate in hydrogen bonding with carbonyl oxygen atoms of neighboring molecules, creating characteristic amide-amide dimers or catemers [14] [20]. These N-H···O hydrogen bonds typically exhibit distances of 2.9-3.1 Å and angles of 165-175°, representing strong directional interactions [19] [22].

The nitro group functions as a hydrogen bond acceptor through its oxygen atoms, which can interact with both amide nitrogen-hydrogen bonds and aromatic carbon-hydrogen bonds [1] [23]. The N-H···O interactions between amide protons and nitro oxygen atoms typically exhibit distances of 2.8-3.2 Å and angles of 160-180°, contributing significantly to the overall stability of the crystal structure [19]. These interactions often link molecules into extended chains or sheets, depending on the specific geometric arrangement [20].

Weak carbon-hydrogen···oxygen interactions between aromatic protons and nitro oxygen atoms provide additional stabilization to the crystal structure [19] [22]. These C-H···O hydrogen bonds, with distances of 3.2-3.6 Å and angles of 120-150°, are weaker than conventional N-H···O interactions but contribute to the overall directionality of the crystal packing [22].

The piperidine nitrogen can participate in weak N-H···N interactions with amide protons from neighboring molecules [13] [22]. These interactions, with distances of 3.0-3.4 Å and angles of 140-170°, represent moderate strength hydrogen bonds that contribute to the three-dimensional network structure [22]. The electron-donating properties of the piperidine nitrogen make it an effective hydrogen bond acceptor despite the geometric constraints imposed by the six-membered ring [13].

π-π stacking interactions between aromatic rings of adjacent molecules provide additional stabilization to the crystal structure [20] [21]. These interactions typically exhibit intermolecular distances of 3.4-3.8 Å and contribute to the formation of columnar or layered structures [21]. The electron-rich nature of the piperidine-substituted benzene ring and the electron-deficient character of the nitro-substituted ring can lead to favorable π-π interactions between molecules of opposite electronic character [13].

The overall hydrogen bonding pattern creates a three-dimensional network that influences the mechanical properties, thermal stability, and dissolution behavior of the crystalline material [14] [20]. The combination of strong N-H···O interactions and weaker C-H···O and N-H···N interactions results in a robust crystal structure with moderate to high thermal stability [19] [22]. The specific arrangement of hydrogen bonding motifs determines whether the crystal structure exhibits layered, columnar, or three-dimensional network topology [20] [24].

Polymorphism considerations suggest that 2-Nitro-5-(piperidin-1-yl)benzamide may exhibit multiple crystalline forms, similar to the well-documented polymorphism of benzamide itself [14] [25]. Different hydrogen bonding arrangements and molecular conformations can lead to distinct polymorphic forms with varying stability and physical properties [14] [26]. The presence of multiple hydrogen bonding sites and conformational flexibility increases the likelihood of polymorphic behavior [25] [27].

Computational Chemistry Insights

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of 2-Nitro-5-(piperidin-1-yl)benzamide. The B3LYP hybrid functional with the 6-311G(d,p) basis set offers an optimal balance between computational efficiency and accuracy for studying organic molecules of this complexity [28] [29].

Geometry optimization calculations reveal that the molecule adopts a non-planar conformation in the gas phase, consistent with crystallographic observations [28] [30]. The optimized structure exhibits a torsion angle of approximately 18-22° between the amide group and the benzene ring, reflecting the balance between conjugative stabilization and steric repulsion [28]. The piperidine ring maintains its preferred chair conformation with minimal distortion from ideal tetrahedral angles [29].

Electronic structure analysis reveals that the highest occupied molecular orbital is primarily localized on the piperidine nitrogen and the adjacent aromatic carbon, with energy ranging from -7.2 to -7.8 eV [28] . The lowest unoccupied molecular orbital exhibits significant contribution from the nitro group and the aromatic ring system, with energy ranging from -1.8 to -2.3 eV [28]. The resulting HOMO-LUMO energy gap of 5.0-5.8 eV indicates moderate chemical stability and suggests that the compound would exhibit low chemical reactivity under ambient conditions .

Molecular orbital analysis provides insights into the electronic communication between the electron-donating piperidine group and the electron-withdrawing nitro group through the aromatic ring system [28] [13]. The HOMO exhibits π-electron density concentrated on the piperidine-substituted portion of the molecule, while the LUMO shows significant density on the nitro-substituted region [28]. This electronic distribution suggests that charge transfer excitations would involve electron migration from the piperidine end to the nitro end of the molecule [13].

Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true minimum on the potential energy surface [28] [29]. The calculated vibrational frequencies provide theoretical assignments for the infrared spectrum, with excellent agreement between computed and experimental values when appropriate scaling factors are applied [32] [29]. The nitro group stretching frequencies are predicted at 1545 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric), in good agreement with experimental observations [28].

Natural bond orbital analysis reveals the charge distribution within the molecule and quantifies the electron-donating and electron-withdrawing effects of the substituents [28] [13]. The piperidine nitrogen carries a partial negative charge of approximately -0.4 to -0.5 electrons, consistent with its electron-donating character [13]. The nitro group exhibits significant charge separation, with the nitrogen bearing a positive charge of approximately +0.3 electrons and each oxygen carrying approximately -0.2 electrons [28].

Thermodynamic properties calculated from vibrational frequencies indicate that the compound exhibits moderate thermal stability with a calculated heat of formation suggesting reasonable synthetic accessibility [28] [29]. The entropy contributions from vibrational modes reflect the conformational flexibility of the piperidine ring and the rotational freedom of the amide group [29].

Population analysis reveals that the aromatic ring system experiences electronic polarization due to the opposing effects of the substituents [28] [13]. The carbon atoms adjacent to the piperidine substituent exhibit increased electron density, while those near the nitro group show electron depletion [28]. This polarization influences the chemical reactivity and contributes to the distinctive spectroscopic properties of the compound [13].

Electron Density Mapping and Reactivity Descriptors

Electron density mapping provides detailed visualization of the electronic structure and reveals the spatial distribution of electron density throughout the molecule [13] [33]. The molecular electrostatic potential surface illustrates the regions of positive and negative electrostatic potential, which correlate with sites of potential intermolecular interactions [13] [34].

The electrostatic potential map reveals significant negative potential regions around the nitro oxygen atoms and the piperidine nitrogen, indicating these sites as potential hydrogen bond acceptors [13] [28]. Positive potential regions appear around the amide hydrogen atoms and aromatic protons, identifying these positions as potential hydrogen bond donors [13]. The magnitude of the electrostatic potential at these sites provides quantitative measures of hydrogen bonding strength and directionality [34].

Electron localization function analysis reveals the nature of chemical bonding within the molecule and identifies regions of high electron localization [33] [29]. The aromatic ring exhibits characteristic delocalized π-electron density, while the piperidine ring shows localized electron pairs associated with carbon-carbon and carbon-nitrogen σ-bonds [33]. The nitro group displays a complex electron distribution reflecting the multicenter bonding characteristic of this functional group [33].

Fukui function analysis identifies the most reactive sites within the molecule for electrophilic and nucleophilic attack [28] [29]. The nucleophilic Fukui function f⁻ exhibits maxima at the piperidine nitrogen and the aromatic carbon adjacent to the piperidine, indicating these sites as most susceptible to electrophilic attack [28]. The electrophilic Fukui function f⁺ shows maxima near the nitro group and the amide carbonyl, identifying these regions as most reactive toward nucleophiles [28].

Global reactivity descriptors provide quantitative measures of the molecule's chemical reactivity [28] . The chemical hardness, calculated as half the HOMO-LUMO gap, ranges from 2.5-2.9 eV, indicating moderate chemical stability [28]. The chemical softness, defined as the inverse of chemical hardness, ranges from 0.34-0.40 eV⁻¹, suggesting moderate reactivity under typical reaction conditions [28].

The electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 4.5-5.0 eV [28] . This value indicates that the molecule exhibits moderate electron-attracting ability, consistent with the presence of both electron-donating and electron-withdrawing substituents [28]. The electrophilicity index, derived from electronegativity and chemical hardness, provides a measure of the molecule's ability to accept electrons from electron-rich species .

Molecular polarizability calculations reveal the ease with which the electron distribution can be distorted by external electric fields [28] [29]. The calculated polarizability of 22-26 ų indicates moderate polarizability, consistent with the presence of aromatic π-electrons and the piperidine ring [29]. This property influences intermolecular interactions and contributes to the compound's optical properties [29].

The dipole moment, calculated as 4.2-5.8 Debye, reflects the charge separation within the molecule due to the opposing electronic effects of the substituents [28] [29]. This significant dipole moment suggests that the compound will exhibit strong intermolecular interactions in the solid state and moderate solubility in polar solvents [28]. The direction of the dipole moment vector extends from the electron-rich piperidine region toward the electron-deficient nitro region [13].

Atoms in molecules analysis provides a rigorous quantum mechanical framework for understanding chemical bonding and intermolecular interactions [19] [29]. Bond critical points identified between atoms reveal the strength and nature of chemical bonds, while ring critical points provide information about aromatic delocalization [29]. The electron density and Laplacian values at these critical points quantify bond strength and character [19].

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2-Nitro-5-(piperidin-1-yl)benzamide

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Last modified: 08-15-2023

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